molecular formula C19H27N5O B2638175 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine CAS No. 2380034-00-2

2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine

Cat. No. B2638175
CAS RN: 2380034-00-2
M. Wt: 341.459
InChI Key: JYGIYPXISYCUFT-UHFFFAOYSA-N
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Description

2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine is a heterobifunctional crosslinker with the empirical formula C19H29N3O5 and a molecular weight of 379.45 g/mol . It serves as a valuable building block for the development of PROTAC degraders in targeted protein degradation and other bifunctional molecules in chemical biology .


Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the tert-butyl group, pyridazine ring formation, and piperidine functionalization. Detailed synthetic pathways and reaction conditions are documented in relevant literature .


Molecular Structure Analysis

The molecular structure of 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine consists of a pyrimidine core substituted with a tert-butylpyridazinyl group and a piperidine moiety. The tert-butyl group provides steric hindrance, impacting the compound’s conformation and interactions with target proteins .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including crosslinking reactions with proteins or other biomolecules. Its bifunctional nature allows it to bridge different functional groups, facilitating the design of PROTAC molecules for targeted protein degradation .


Physical And Chemical Properties Analysis

  • Application : Useful for PROTAC degrader development and optimization of drug-like properties

Mechanism of Action

The precise mechanism of action for 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine depends on its specific application. In PROTAC-based protein degradation, it acts as a linker connecting the E3 ligase ligand and the target protein, leading to ubiquitination and subsequent proteasomal degradation .

Future Directions

Research on PROTAC-based protein degradation continues to evolve. Further studies may explore modifications to the linker region, optimization of ternary complex formation, and enhancement of drug-like properties. Additionally, investigations into the compound’s pharmacokinetics and toxicity profiles are essential for its potential therapeutic applications .

properties

IUPAC Name

2-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c1-14-11-20-18(21-12-14)24-9-7-15(8-10-24)13-25-17-6-5-16(22-23-17)19(2,3)4/h5-6,11-12,15H,7-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGIYPXISYCUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(CC2)COC3=NN=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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